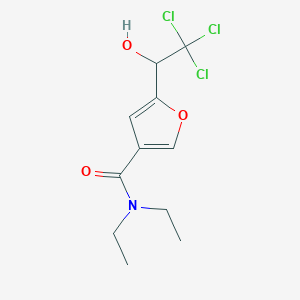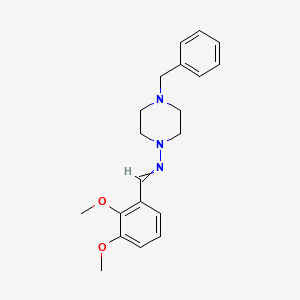![molecular formula C17H27ClN2O2 B6041197 1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine hydrochloride](/img/structure/B6041197.png)
1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine hydrochloride, commonly known as "MPP," is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a piperazine derivative that belongs to the class of compounds known as dopamine receptor agonists. It has been shown to have a high affinity for dopamine D2 receptors, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
MPP acts as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine activity, which can help to alleviate the symptoms of Parkinson's disease and other disorders that involve dopamine dysregulation.
Biochemical and Physiological Effects:
MPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is the part of the brain that is most affected in Parkinson's disease. Additionally, MPP has been shown to increase the activity of tyrosine hydroxylase, which is the enzyme responsible for the synthesis of dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MPP is its high affinity for dopamine D2 receptors, which makes it a useful tool for studying dopamine signaling pathways in the brain. Additionally, MPP has been shown to be relatively stable and easy to handle in the laboratory. However, one limitation of MPP is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MPP. One area of focus is the development of new and more efficient synthesis methods for MPP. Additionally, there is ongoing research on the potential therapeutic applications of MPP in various neurological and psychiatric disorders. Finally, there is interest in using MPP as a tool for studying the dopamine system in the brain, which could lead to a better understanding of the underlying mechanisms of various disorders.
Méthodes De Synthèse
The synthesis of MPP involves the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with 3-chloropropylpiperazine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt of the compound. This method has been optimized to yield high purity and high yields of MPP.
Applications De Recherche Scientifique
MPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine D2 receptors, which makes it a promising candidate for the treatment of Parkinson's disease, schizophrenia, and other disorders that involve dopamine dysregulation.
Propriétés
IUPAC Name |
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-3-5-15-6-7-16(17(14-15)20-2)21-13-4-10-19-11-8-18-9-12-19;/h3,5-7,14,18H,4,8-13H2,1-2H3;1H/b5-3+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLFGZAJTPKAQH-WGCWOXMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCN2CCNCC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCN2CCNCC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6041116.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine](/img/structure/B6041123.png)

![4-hydroxy-3,5-dimethoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6041133.png)

![5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide](/img/structure/B6041137.png)


![5-(4-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B6041148.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-methyl-2-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6041156.png)
![1-{[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B6041165.png)

![2-[4-[3-(methylthio)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6041171.png)
![N-[2-(diethylamino)ethyl]-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6041174.png)